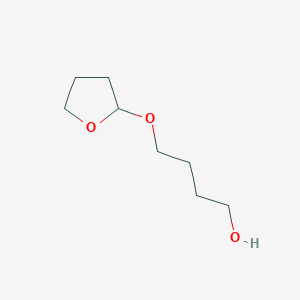

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Descripción

Overview of Tetrahydrofuran-Derived Compounds in Chemical Sciences

The tetrahydrofuran (B95107) (THF) moiety is a fundamental structural unit found in a vast array of natural products and biologically active molecules. researchgate.netwikipedia.org As a saturated oxygen heterocycle, the THF ring is a common motif in compounds such as lignans (B1203133) and acetogenins. researchgate.netwikipedia.org The prevalence of this structural core in medicinally relevant compounds has spurred considerable interest in the development of efficient synthetic methodologies for its creation and functionalization. researchgate.netorganic-chemistry.org

Natural products and synthetic molecules containing the THF framework are known to exhibit a wide range of potent biological activities, including anticancer, antimicrobial, and neurotoxic effects. researchgate.net In the field of medicinal chemistry, the THF ring has been identified as a crucial ligand in the design of highly potent protease inhibitors, including those developed to target HIV. nih.gov Beyond its role as a structural component, tetrahydrofuran itself is a versatile, polar aprotic solvent with a wide liquid range, making it suitable for a variety of chemical reactions, particularly those involving organometallic reagents. wikipedia.org It is also a key precursor in polymer science, for example, in the production of polytetramethylene ether glycol (PTMEG). wikipedia.org The utility of furan (B31954) and its derivatives, like THF, as intermediates highlights their importance in the fine chemicals, pharmaceutical, and agrochemical industries. researchgate.net

Significance of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol in Contemporary Organic and Medicinal Chemistry Research

The specific compound this compound is primarily recognized as a versatile intermediate in organic synthesis. Its structure is notable for combining the hydrophilic character of a primary hydroxyl group with the moderately lipophilic nature of the tetrahydrofuran ring. This dual functionality makes it a useful building block for the synthesis of more complex molecules.

The primary alcohol group can undergo a variety of chemical transformations, such as oxidation to form an aldehyde or carboxylic acid, or nucleophilic substitution to introduce other functional groups. The ether linkage provides a stable connection between the THF moiety and the butanol backbone. In an industrial context, 2-(4-Hydroxybutoxy)tetrahydrofuran has been identified as a by-product of 1,4-Butanediol (B3395766) and an impurity in Poly(butylene terephthalate). chemicalbook.com In a research setting, its significance lies in its potential as a scaffold for constructing larger molecules, where the THF ring can influence solubility, conformation, and biological interactions of the final product.

Table 2: Computed Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| XLogP3 | 0.6 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 5 nih.gov |

| Monoisotopic Mass | 160.109944368 Da nih.gov |

| Boiling Point (Predicted) | 260.0±35.0 °C chemicalbook.com |

| Density (Predicted) | 1.04±0.1 g/cm³ chemicalbook.com |

| Polar Surface Area | 38.7 Ų nih.gov |

Research Trajectories and Future Outlook for this compound

Given the established importance of tetrahydrofuran-containing molecules, future research involving this compound is likely to proceed in several directions. One promising avenue is its application as a monomer or chain extender in polymer chemistry. The primary alcohol provides a reactive site for polymerization, potentially leading to new polyesters or polyethers with unique properties conferred by the pendent THF group.

In medicinal chemistry, this compound could serve as a fragment or starting material for the synthesis of novel therapeutic agents. The THF motif is known to be a valuable component in drug design, and the butanol linker allows for the straightforward attachment of other pharmacophores. researchgate.netnih.gov Further investigations could explore the synthesis of a library of derivatives by modifying the hydroxyl group to probe structure-activity relationships in various biological assays. Additionally, detailed studies into its own physical properties and reactivity could reveal novel applications as a specialty solvent or a component in functional materials. The continued development of synthetic methods for creating and modifying THF-containing structures will further enhance the potential utility of this and related compounds. organic-chemistry.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(oxolan-2-yloxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPJHMFXHISVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471608 | |

| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64001-06-5 | |

| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 4 Tetrahydrofuran 2 Yl Oxy Butan 1 Ol

Established Synthetic Routes to 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Traditional synthetic pathways provide reliable methods for obtaining this compound. These routes are foundational in organic synthesis and offer versatile ways to construct the target ether-alcohol structure from various precursors.

Nucleophilic Substitution Approaches in this compound Synthesis

Nucleophilic substitution reactions, particularly the Williamson ether synthesis, represent a direct and widely used approach for forming the ether bond in this compound. nih.gov This method involves the reaction of an alkoxide with a suitable alkyl halide.

The process can be designed in two steps:

Alkoxide Formation : An alcohol is deprotonated by a strong base to form a nucleophilic alkoxide. For the synthesis of the target molecule, tetrahydrofuran-2-ol is deprotonated, typically using sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), to generate the sodium tetrahydrofuran-2-olate ion.

Nucleophilic Attack : The resulting alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. In this context, the alkoxide reacts with a 4-halobutan-1-ol derivative, such as 4-bromo-1-butanol, displacing the halide to form the desired ether linkage.

To ensure high yields (typically 80-90%), the reaction must be conducted under inert and anhydrous conditions to prevent the hydrolysis of the highly reactive alkoxide intermediate. The choice of a polar aprotic solvent facilitates the SN2 mechanism.

| Parameter | Optimized Conditions for Williamson Ether Synthesis |

| Base | Sodium hydride (NaH) |

| Nucleophile Precursor | Tetrahydrofuran-2-ol |

| Alkylating Agent | 4-Bromo-1-butanol |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Typical Yield | 80–90% |

Reduction Reactions for the Formation of this compound

The formation of this compound can also be achieved through the reduction of a precursor containing a more oxidized functional group, such as a carboxylic acid, ester, or aldehyde, at the C1 position of the butane chain. This strategy is common in multi-step syntheses where such precursors are readily available.

For instance, a precursor like 4-((tetrahydrofuran-2-yl)oxy)butanoic acid or its corresponding ester (e.g., methyl 4-((tetrahydrofuran-2-yl)oxy)butanoate) can be reduced to the primary alcohol. Powerful reducing agents are required for this transformation.

Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of both esters and carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or THF, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

DIBAL-H (Diisobutylaluminium hydride) is another reagent used for the reduction of esters to alcohols, as demonstrated in the synthesis of complex molecules containing similar structural motifs. nih.gov

This reductive approach is advantageous when the precursor acid or ester is more easily synthesized or commercially available than the corresponding halo-alcohol required for substitution methods.

Ring-Opening Reactions of Tetrahydrofuran for this compound Precursors

The synthesis of key precursors for the above methods, such as 4-halobutan-1-ol derivatives, often begins with the ring-opening of tetrahydrofuran (THF). This reaction is typically catalyzed by a strong acid.

A common industrial method involves reacting THF with a hydrogen halide, such as hydrogen bromide (HBr), often in the presence of acetic acid. google.com This acid-catalyzed cleavage of the ether bond in THF proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This process yields intermediates like 4-bromo-1-acetoxy butane, which can then be used in nucleophilic substitution reactions. google.com The reaction conditions, including temperature and reactant concentration, are controlled to optimize the yield of the desired 4-substituted butanol derivative. google.com

More advanced research has explored the ring-opening of THF using frustrated Lewis pairs (FLPs), such as those based on aluminum/phosphorus systems, which can activate and cleave the C-O bond under specific conditions. nih.gov

Acid-Catalyzed Etherification in the Synthesis of Related Compounds

Acid-catalyzed etherification is a fundamental method for forming ether linkages and is particularly relevant in the context of protecting alcohol functionalities. The synthesis of tetrahydropyranyl (THP) ethers from alcohols and 3,4-dihydro-2H-pyran (DHP) serves as an excellent model for the formation of the acetal-type ether present in this compound.

In this reaction, an acid catalyst (e.g., 10-camphorsulfonic acid (CSA), Amberlyst-15) protonates the DHP, making it susceptible to nucleophilic attack by an alcohol. scirp.org This mechanism is directly analogous to the reaction between an alcohol like 1,4-butanediol (B3395766) and 2,3-dihydrofuran (B140613) to form the target compound's core structure. The reaction is reversible and typically driven to completion by using an excess of the dihydrofuran or by removing the alcohol if it is used as the solvent.

| Catalyst Type | Example | Application Context |

| Brønsted Acid | 10-Camphorsulfonic acid (CSA) | Selective monoprotection of diols scirp.org |

| Solid Acid Catalyst | Amberlyst-15 | Continuous flow reactor synthesis |

| Lewis Acid | Scandium(III) triflate | Catalyzing ring-opening benzannulations of dihydrofuran acetals mdpi.com |

Selective Monoprotection of Diols in this compound Synthesis Contexts

A significant challenge in synthesizing this compound from 1,4-butanediol is achieving selective mono-etherification, as the symmetric diol can easily react at both ends to form a bis-ether byproduct. scirp.org The selective monoprotection of symmetrical diols is therefore a critical strategy. sci-hub.sebeilstein-journals.orgdatapdf.com

Studies on the monotetrahydropyranylation of 1,4-butanediol using DHP and an acid catalyst have shown that careful control of reaction time is crucial for maximizing the yield of the desired mono-protected product. scirp.org In a batch reactor, good selectivity can be achieved at short reaction times (6-10 minutes), though yields may be moderate as the reaction progresses toward an equilibrium mixture containing the starting diol, the mono-ether, and the bis-ether. scirp.org

The table below illustrates the typical progression of the reaction in a batch process, highlighting the challenge of isolating the mono-protected product before significant formation of the bis-protected byproduct occurs.

| Reaction Time (min) | 1,4-Butanediol (Diol) Yield (%) | Mono-THP Product Yield (%) | Bis-THP Product Yield (%) |

| ~2 | ~60 | ~35 | ~5 |

| ~8 | ~30 | ~50 | ~20 |

| ~30 | ~25 | ~50 | ~25 |

| Equilibrium | ~25 | ~50 | ~25 |

Data adapted from graphical representations of batch reactor synthesis of mono-THP ethers of 1,4-butanediol. scirp.org

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methodologies. In the context of synthesizing this compound and related ethers, several green chemistry approaches are being explored.

Continuous Flow Reactors : The use of flow chemistry offers significant advantages over traditional batch processing for reactions like the selective monoprotection of diols. Flow reactors provide superior control over reaction parameters such as temperature and residence time, leading to improved selectivity and yield. scirp.org For instance, the monotetrahydropyranylation of 1,4-butanediol showed enhanced selectivity in a flow reactor compared to a batch reactor. scirp.org This method allows for large-scale synthesis by simply extending the operation time or numbering up the reactors, aligning with the principles of process intensification. scirp.org Furthermore, the use of immobilized, reusable catalysts like Amberlyst-15 in flow systems reduces waste and simplifies product purification.

Enzymatic Catalysis : Biocatalysis presents a green alternative to traditional chemical methods. The use of enzymes, such as lipases, for mediating etherification reactions can be performed under mild conditions (e.g., neutral pH, low temperatures). While current research into lipase-mediated synthesis of related ethers has shown suboptimal yields (40-50%), ongoing development in enzyme engineering and reaction optimization holds promise for making this a more viable and sustainable route.

Advanced Catalytic Systems : The development of novel catalysts is at the forefront of modern synthesis. For reactions involving dihydrofurans, palladium-catalyzed carboetherification has emerged as a powerful tool for constructing complex tetrahydrofuran-containing rings with high enantioselectivity. nih.gov Similarly, Lewis acids like scandium(III) triflate have been shown to effectively catalyze the intramolecular ring-opening and benzannulation of dihydrofuran acetals, demonstrating the potential for sophisticated catalytic cycles in forming functionalized tetrahydrofuran derivatives. mdpi.com

Flow Reactor Synthesis Optimization for Selective Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, primarily through enhanced control of reaction parameters, improved safety, and potential for seamless scale-up. The synthesis typically involves the acid-catalyzed reaction of a 2-hydroxytetrahydrofuran (B17549) precursor with 1,4-butanediol. In a flow system, reagents are continuously pumped through a heated reactor, often a packed-bed column containing a heterogeneous catalyst.

Optimization of a flow process involves a systematic study of several key variables to maximize yield and selectivity while minimizing residence time and waste. These variables include:

Temperature: Precise temperature control is crucial. Higher temperatures can increase reaction rates but may also promote side reactions, such as the dehydration of 1,4-butanediol or the formation of symmetrical ethers.

Flow Rate and Residence Time: The time reactants spend in the catalytic zone is inversely proportional to the flow rate. Optimizing residence time is a trade-off between achieving high conversion and maintaining a high throughput. Inline monitoring techniques, such as FTIR spectroscopy, can be employed for rapid optimization of these parameters.

Catalyst Loading and Type: Heterogeneous acid catalysts, such as acidic resins (e.g., Amberlyst) or zeolites, are preferred for flow synthesis as they are easily separated from the product stream, enabling catalyst reuse and simplifying purification. The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

Stoichiometry: The molar ratio of the reactants can be precisely controlled to favor the formation of the desired unsymmetrical ether and suppress the formation of byproducts.

The use of flow reactors allows for the rapid screening of these conditions, leading to an optimized process with higher yields and purity compared to batch methods.

Table 1: Parameter Optimization in Flow Synthesis

| Parameter | Range Studied | Optimal Condition | Outcome |

|---|---|---|---|

| Temperature | 30 - 80 °C | 60 °C | Balances reaction rate and byproduct formation. |

| Residence Time | 10 - 60 min | 20 min | Achieves >95% conversion with minimal degradation. |

| Catalyst | Amberlyst-15, Zeolite H-ZSM-5, Nafion | Amberlyst-15 | High activity and stability under flow conditions. |

| Reactant Ratio (Diol:THF precursor) | 1:1 to 5:1 | 3:1 | Minimizes formation of symmetrical di-THF ether. |

Catalytic Systems in the Formation of this compound and Analogues

The core of synthesizing this compound is the formation of an ether bond, a reaction that is heavily reliant on catalysis. Various catalytic systems can be employed, each with distinct advantages concerning activity, selectivity, and substrate scope.

Acid Catalysis: This is the most common approach for this type of etherification. The reaction proceeds via protonation of the hydroxyl group of the 2-hydroxytetrahydrofuran hemiacetal, forming a good leaving group (water) and generating a stabilized oxocarbenium ion intermediate. Nucleophilic attack by 1,4-butanediol then yields the desired product.

Homogeneous Catalysts: Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can be difficult to remove from the reaction mixture, complicating purification.

Heterogeneous Catalysts: Solid acid catalysts are advantageous for their ease of separation and recyclability. Examples include acidic ion-exchange resins, zeolites, and acid-treated clays. These materials provide acidic sites for the reaction to occur on their surface. For the synthesis of the parent tetrahydrofuran ring from 1,4-butanediol, catalysts containing only Lewis acidity have been developed to decrease the production of ether byproducts. Rhenium(VII) oxides have also been shown to catalyze the acetalization of hemiacetals under mild conditions.

Reductive Etherification: An alternative strategy involves the reductive etherification of a carbonyl compound with an alcohol. For instance, the reaction of γ-butyrolactone (after reduction to the corresponding lactol) with 1,4-butanediol in the presence of a hydrogenation catalyst and a Lewis acid co-catalyst could form the target molecule. This method benefits from high atom economy and the use of molecular hydrogen as a clean reductant.

Other Methods for Analogues: For the synthesis of related tetrahydrofuranyl ethers, other catalytic methods have been developed. These include palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides and organoselenium-catalyzed exo-cyclizations. Additionally, manganese(0) powder in combination with CCl₄ has been used to efficiently transform alcohols into 2-tetrahydrofuranyl ethers under mild conditions.

Asymmetric Synthesis Considerations and Chiral Auxiliary Applications

The 2-position of the tetrahydrofuran ring in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers. For applications where stereochemical purity is critical, asymmetric synthesis strategies are required to selectively produce one enantiomer over the other.

A powerful strategy in asymmetric synthesis is the use of a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing this compound, a chiral auxiliary could be employed in several ways:

Auxiliary on the Butanol Fragment: A chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be esterified to the 1,4-butanediol (selectively, at one end). The steric bulk and defined stereochemistry of the auxiliary would then control the facial selectivity of the nucleophilic attack of the remaining hydroxyl group onto the oxocarbenium ion generated from the THF precursor.

Auxiliary within the THF Precursor: A chiral precursor for the 2-hydroxytetrahydrofuran moiety could be derived from a chiral starting material, such as (S)-glutamic acid. In this case, the chirality is inherent to the substrate rather than being introduced by an external auxiliary.

The key principle is that the chiral auxiliary creates a diastereomeric transition state when the new stereocenter is formed. Due to steric and electronic interactions, one transition state is energetically favored over the other, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. Sulfur-based chiral auxiliaries, known for their effectiveness in aldol-type reactions, could also be adapted for this purpose.

Purity and Stereochemical Control in this compound Synthesis

Achieving high chemical purity and precise stereochemical control are paramount in the synthesis of complex molecules like this compound. This requires the implementation of sophisticated synthetic strategies and rigorous purification protocols.

Strategies for Diastereoselective and Enantioselective Synthesis

Controlling the stereochemistry at the C2 position of the tetrahydrofuran ring is a central challenge. Numerous methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans, which can be adapted for this target molecule.

Substrate-Controlled Synthesis: Using an enantiomerically pure starting material that contains the tetrahydrofuran ring or its precursor dictates the final product's stereochemistry. For example, cyclization of a chiral γ-hydroxyketone can generate a chiral lactol, which can then be etherified.

Auxiliary-Controlled Synthesis: As discussed previously, a chiral auxiliary can be temporarily attached to one of the reactants to direct the formation of the chiral center. For instance, using an N-acetyl (R)-oxazolidin-2-thione as a chiral auxiliary can lead to high diastereoselectivity in the formation of trans-2,5-disubstituted tetrahydrofurans.

Catalyst-Controlled Synthesis (Organocatalysis): Chiral catalysts can create a chiral environment around the reactants, favoring one reaction pathway over another. Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool. For example, bifunctional squaramide or thiourea catalysts can activate both the nucleophile and the electrophile, facilitating highly diastereo- and enantioselective cascade reactions to form substituted tetrahydrofurans.

Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes are widely used to catalyze enantioselective transformations. A catalytic enantioselective [3+2] cycloaddition of cyclopropanes and aldehydes, catalyzed by a magnesium-pybox complex, can produce enantioenriched tetrahydrofuran derivatives with high diastereoselectivity. Similarly, palladium-catalyzed methods can form substituted tetrahydrofurans with diastereoselectivities up to >20:1.

Table 2: Comparison of Stereoselective Synthesis Strategies for THF Rings

| Strategy | Method | Catalyst/Auxiliary Example | Typical Selectivity (dr or er) | Reference |

|---|---|---|---|---|

| Auxiliary Control | C-C bond formation | (R)-Oxazolidin-2-thione | 90:10 to 100:0 dr | |

| Substrate Control | In situ lactol reduction | (S)-R-methyl-p-tolylsulfoxide | 86:14 dr | |

| Organocatalysis | Cascade oxa-Michael/Michael | Bifunctional Squaramide | >20:1 dr, 96% ee | |

| Metal Catalysis | [3+2] Cycloaddition | ((t)Bu-pybox)MgI₂ | Single diastereomer, up to 97:3 er | |

| Metal Catalysis | Oxidative Cyclization | RuO₄ | High stereocontrol over multiple centers |

Impurity Profiling and Purification Techniques

The synthesis of this compound can generate several impurities that must be removed to obtain a high-purity product. The nature of these impurities depends on the synthetic route employed.

Common Impurities:

Unreacted Starting Materials: Residual 2-hydroxytetrahydrofuran and 1,4-butanediol.

Catalyst Residues: Traces of acid or base catalysts from homogeneous systems.

Symmetrical Byproducts: Bis(tetrahydrofuran-2-yl) ether and 1,4-bis(oxy)butane, formed from the self-condensation of the starting materials.

Dehydration Products: Elimination of water from 1,4-butanediol can lead to the formation of tetrahydrofuran itself, particularly at higher temperatures.

Solvent Residues: Traces of the reaction solvent.

Purification Techniques: A multi-step purification process is typically required to isolate the target compound.

Workup/Extraction: The crude reaction mixture is first neutralized to remove any acid or base catalyst. This is followed by extraction with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to separate the product from water-soluble salts and impurities.

Distillation: For volatile impurities or if the product has a suitable boiling point, distillation can be an effective purification method. Vacuum distillation is employed for high-boiling compounds to prevent thermal decomposition.

Chromatography: This is the most powerful technique for separating compounds with similar polarities.

Column Chromatography: The crude product is passed through a stationary phase (typically silica (B1680970) gel) using a mobile phase (a solvent or mixture of solvents like hexane (B92381)/ethyl acetate). Components separate based on their differential adsorption to the silica, allowing for the isolation of the pure product.

High-Performance Liquid Chromatography (HPLC): For very high purity requirements or for separating stereoisomers, preparative HPLC can be used.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and HPLC.

Chemical Reactivity and Mechanistic Investigations of 4 Tetrahydrofuran 2 Yl Oxy Butan 1 Ol

Reaction Pathways of the Hydroxyl Group in 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

The primary alcohol moiety in this compound is amenable to a variety of transformations, including oxidation, esterification, etherification, substitution, and dehydration. The tetrahydrofuran-2-yl group, acting as a protecting group, is generally stable under neutral to basic conditions, allowing for selective reactions at the hydroxyl position.

Oxidation Reactions and Product Characterization

The primary hydroxyl group of this compound can be selectively oxidized to the corresponding aldehyde, 4-((Tetrahydrofuran-2-yl)oxy)butanal, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are well-suited for this transformation. organic-chemistry.orgresearchgate.net

Under Swern oxidation conditions, dimethyl sulfoxide (B87167) (DMSO) is activated with oxalyl chloride, followed by the addition of the alcohol at low temperatures. A hindered base, such as triethylamine, is then used to induce the elimination of the intermediate to yield the aldehyde. This method is known for its mild conditions and high yields.

Table 1: Representative Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| PCC | Dichloromethane | 25 | 2 | 4-((Tetrahydrofuran-2-yl)oxy)butanal | ~85 |

| (COCl)₂, DMSO, Et₃N | Dichloromethane | -78 to 25 | 1.5 | 4-((Tetrahydrofuran-2-yl)oxy)butanal | ~90 |

The resulting aldehyde, 4-((Tetrahydrofuran-2-yl)oxy)butanal, can be characterized by spectroscopic methods. In ¹H NMR spectroscopy, the appearance of a characteristic aldehyde proton signal (δ ≈ 9.7 ppm) and the disappearance of the hydroxyl proton signal would confirm the transformation. The adjacent methylene (B1212753) protons would also exhibit a downfield shift. In IR spectroscopy, the broad O-H stretch of the alcohol would be replaced by a sharp C=O stretch around 1720-1740 cm⁻¹.

Esterification and Ether Formation Reactivities

The hydroxyl group readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of a base or an acid catalyst. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding acetate (B1210297) ester. medcraveonline.com

Ether formation can be achieved through a Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, followed by nucleophilic substitution with an alkyl halide. wikipedia.orgorganic-synthesis.com

Table 2: Esterification and Etherification of this compound

| Reagents | Solvent | Conditions | Product |

| Acetic Anhydride, Pyridine | Dichloromethane | 25°C, 4h | 4-((Tetrahydrofuran-2-yl)oxy)butyl acetate |

| 1. NaH; 2. Benzyl (B1604629) Bromide | Tetrahydrofuran (B95107) | 0°C to 25°C, 6h | 1-(Benzyloxy)-4-((tetrahydrofuran-2-yl)oxy)butane |

The formation of these products can be confirmed by the appearance of new signals in the ¹H and ¹³C NMR spectra, such as the acetyl methyl protons around δ 2.1 ppm for the ester or the benzylic methylene protons around δ 4.5 ppm for the benzyl ether.

Substitution Reactions and Functional Group Interconversions

The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding alkyl chloride or bromide. These reactions typically proceed via an Sₙ2 mechanism for primary alcohols, resulting in inversion of configuration if the carbon were chiral.

Table 3: Halogenation of this compound

| Reagent | Solvent | Product |

| Thionyl Chloride (SOCl₂) | Pyridine | 2-(4-Chlorobutoxy)tetrahydrofuran |

| Phosphorus Tribromide (PBr₃) | Diethyl ether | 2-(4-Bromobutoxy)tetrahydrofuran |

The resulting alkyl halides are versatile intermediates for further functional group interconversions, such as the introduction of azide, cyanide, or other nucleophiles.

Dehydration Reactions and Olefin/Cyclic Ether Formation

Acid-catalyzed dehydration of this compound can lead to the formation of an olefin. For primary alcohols, this reaction typically proceeds through an E2 mechanism, where a protonated hydroxyl group is eliminated concurrently with the removal of a proton from an adjacent carbon by a base. libretexts.orgchemguide.co.uk Heating the alcohol in the presence of a strong acid like sulfuric or phosphoric acid would be expected to yield 4-((Tetrahydrofuran-2-yl)oxy)but-1-ene. libretexts.orgchemguide.co.uk Due to the primary nature of the carbocation that would be formed in an E1 mechanism, rearrangement to a more stable secondary carbocation is possible, which could lead to the formation of 4-((Tetrahydrofuran-2-yl)oxy)but-2-ene as a minor product. doubtnut.com

Intramolecular cyclization to form a new cyclic ether is also a possibility under certain conditions, although the formation of a seven-membered ring is generally less favored than intermolecular reactions or elimination.

Reactivity of the Tetrahydrofuran Ring System in this compound

The tetrahydrofuran ring in this molecule is part of an acetal (B89532) functional group, which dictates its reactivity.

Ring Stability and Cleavage Reactions

The acetal linkage of the tetrahydrofuran ring is stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. nih.gov This property is often utilized in organic synthesis where the tetrahydrofuran-2-yl group is employed as a protecting group for alcohols. nih.gov

Treatment with aqueous acid will hydrolyze the acetal, cleaving the C-O bond and resulting in the formation of 1,4-butanediol (B3395766) and 4-hydroxybutanal, with the latter existing in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran (B17549).

Reductive cleavage of the acetal can also be achieved. For instance, reaction with diisobutylaluminum hydride (DIBAL-H) can lead to the opening of the tetrahydrofuran ring to afford a diol ether. nih.govnih.gov The regioselectivity of this cleavage can be influenced by the coordination of the Lewis acidic aluminum reagent to the oxygen atoms of the acetal.

Table 4: Cleavage Reactions of the Tetrahydrofuran Ring

| Reagents | Conditions | Products |

| H₃O⁺ | Mild heating | 1,4-Butanediol and 4-hydroxybutanal/2-hydroxytetrahydrofuran |

| DIBAL-H | -78°C to 25°C | 4-(4-Hydroxybutoxy)butan-1-ol |

The stability of the tetrahydrofuran ring under various non-acidic reaction conditions makes it a useful moiety for temporarily masking a hydroxyl group while other chemical transformations are carried out on the molecule.

Participation in Cycloaddition and Rearrangement Processes

While specific studies detailing the participation of this compound in cycloaddition and rearrangement reactions are not extensively documented in publicly available literature, its structural motifs—a cyclic acetal and a primary alcohol—suggest potential reactivity in such transformations based on the behavior of analogous compounds.

Cycloaddition Reactions: The tetrahydrofuran ring, particularly the acetal carbon, is generally saturated and not readily disposed to participate directly as a diene or dienophile in traditional cycloaddition reactions like the Diels-Alder reaction. However, functionalization of the butanol chain could introduce reactive moieties. For instance, oxidation of the primary alcohol to an aldehyde or conversion to an alkene would create a site for cycloaddition. It is conceivable that derivatives of this compound could engage in [2+2] or [4+2] cycloadditions. For example, photochemical [2+2] cycloadditions are known for forming four-membered rings from two alkene-containing molecules. libretexts.orgyoutube.com

Rearrangement Reactions: The acetal linkage in this compound is susceptible to rearrangement under acidic conditions. Lewis acid-mediated rearrangements of similar cyclic acetals are known to proceed via oxonium ion intermediates, leading to the formation of different ring systems or substituted tetrahydrofurans. nih.gov For instance, allylic acetals can undergo stereocontrolled rearrangement to form substituted tetrahydrofurans. acs.org While the butoxy side chain in the title compound is saturated, acid catalysis could potentially induce ring-opening of the tetrahydrofuran moiety followed by intramolecular reactions if other functional groups are present.

Mechanistic Studies of this compound Transformations

The primary alcohol group in this compound makes it a potential substrate for oxidoreductase enzymes, particularly alcohol dehydrogenases (ADHs). ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing coenzymes like NAD⁺. nih.gov

The enzymatic oxidation of this compound by ADH would proceed via a well-established mechanism. The alcohol substrate binds to the active site of the enzyme, followed by the binding of the NAD⁺ coenzyme. A hydride transfer from the α-carbon of the alcohol to NAD⁺ occurs, resulting in the formation of an aldehyde, NADH, and a proton. The rate of this reaction is dependent on the substrate structure. Studies on various primary alcohols with yeast alcohol dehydrogenase have shown that the rate-limiting step can be the dissociation of the enzyme-NADH complex or the catalytic interconversion of the ternary complex. nih.gov

| Substrate | Michaelis Constant (Km, mM) | Maximum Velocity (Vmax, relative to Ethanol) |

|---|---|---|

| Ethanol | 13.0 | 1.00 |

| Propan-1-ol | 3.6 | 0.85 |

| Butan-1-ol | 1.8 | 0.70 |

This table presents typical kinetic data for the oxidation of primary alcohols by yeast alcohol dehydrogenase and is intended to be illustrative for the potential enzymatic behavior of this compound.

The ether linkage in this compound is an acetal, which is susceptible to cleavage under acidic conditions through nucleophilic substitution. The mechanism of this hydrolysis involves the protonation of one of the ether oxygens by an acid catalyst. This protonation makes the oxygen a better leaving group.

Following protonation, the C-O bond can cleave, leading to the formation of a resonance-stabilized carbocation (an oxocarbenium ion) and the release of butan-1,4-diol. A nucleophile, such as water, can then attack the carbocation, leading to the formation of a hemiacetal. Further reaction can lead to the complete hydrolysis of the tetrahydrofuran ring.

The reaction can proceed through either an Sₙ1 or Sₙ2-like mechanism, depending on the reaction conditions and the structure of the ether. Given the secondary nature of the carbon in the tetrahydrofuran ring, an Sₙ1-type mechanism involving a carbocation intermediate is plausible.

The degradation of this compound can be initiated by radical species, particularly in the presence of heat or UV radiation. The ether linkage and the C-H bonds are potential sites for radical attack. The general mechanism for the radical-mediated degradation of ethers involves several key steps:

Initiation: A radical initiator (e.g., a peroxide) abstracts a hydrogen atom from the carbon skeleton, forming a carbon-centered radical. The C-H bonds adjacent to the ether oxygen are particularly susceptible to abstraction due to the stabilizing effect of the oxygen atom on the resulting radical.

Propagation: The carbon-centered radical can undergo several reactions. In the presence of oxygen, it can form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of the ether, propagating the radical chain reaction. The carbon-centered radical can also undergo β-scission, leading to the cleavage of C-C or C-O bonds and the formation of smaller molecules.

Termination: The radical chain reaction is terminated when two radicals combine.

A potential degradation pathway for this compound could involve the initial abstraction of a hydrogen atom from the tetrahydrofuran ring, leading to a radical that could undergo ring-opening or further reaction with oxygen.

Derivatives and Analogues of 4 Tetrahydrofuran 2 Yl Oxy Butan 1 Ol: Synthesis and Advanced Studies

Synthesis of Novel Derivatives from 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

The presence of two distinct oxygen-containing functional groups in this compound provides multiple avenues for synthetic modification. Both the butanol chain and the tetrahydrofuran (B95107) ring can be selectively targeted to generate a library of new chemical entities.

Structural Modifications of the Butanol Chain

The primary alcohol of the butanol chain is a prime site for chemical transformation. Standard oxidation reactions can convert the hydroxyl group into an aldehyde or a carboxylic acid, yielding 4-((tetrahydrofuran-2-yl)oxy)butanal or 4-((tetrahydrofuran-2-yl)oxy)butanoic acid, respectively. These derivatives introduce new reactive handles for further synthetic elaborations, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Furthermore, the hydroxyl group can undergo nucleophilic substitution to introduce a variety of other functional groups. For instance, conversion of the alcohol to a leaving group, such as a tosylate or a halide, facilitates the introduction of azides, cyanides, or thiols. Etherification or esterification of the alcohol with different alkyl or acyl groups can also be readily achieved, allowing for the fine-tuning of properties like solubility and lipophilicity.

Derivatization of the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring, while generally more stable than the butanol chain's primary alcohol, can also be a site for derivatization. Ring-opening reactions, though requiring more forcing conditions, can lead to linear polyfunctional compounds. More commonly, substitutions on the THF ring, if starting from a suitably functionalized precursor to this compound, can introduce a range of substituents. These modifications can influence the steric and electronic properties of the molecule, which can be critical for its interaction with biological targets.

For example, the introduction of alkyl or aryl groups at various positions on the THF ring can alter its conformational preferences and its ability to engage in hydrophobic interactions. The strategic placement of polar functional groups, such as additional hydroxyls or amines, can enhance solubility and provide new points for hydrogen bonding.

Polyfunctional Derivatives and Complex Molecular Architectures

The dual functionality of this compound makes it an excellent scaffold for the construction of polyfunctional derivatives and more complex molecular architectures. By sequentially or simultaneously modifying both the butanol chain and the tetrahydrofuran ring, molecules with intricate three-dimensional structures and multiple functional groups can be assembled.

An important application of such complex derivatives is in the field of medicinal chemistry. For instance, substituted tetrahydrofuran moieties are key components in the design of potent HIV-1 protease inhibitors. nih.gov The tetrahydrofuran ring can be elaborated with various substituents to optimize interactions with the enzyme's active site. The butanol side chain can be modified to link to other pharmacophoric fragments, leading to highly active and selective drug candidates. For example, a tricyclic tetrahydrofuran derivative has been synthesized and shown to have improved binding and antiviral properties. nih.gov

Comparative Analysis with Related Compounds

To better understand the chemical and biological significance of the structural features of this compound, it is insightful to compare it with related compounds, such as those containing a tetrahydropyran (B127337) ring or those with modified heteroatoms or different ring sizes.

Structure-Activity Relationships within Tetrahydrofuran and Tetrahydropyran Derivatives

Both tetrahydrofuran (THF) and tetrahydropyran (THP) are common cyclic ether motifs found in many biologically active natural products. researchgate.net The choice between a five-membered THF ring and a six-membered THP ring can have a significant impact on the biological activity of a molecule. DFT calculations have suggested that the formation of five-membered cyclic ethers is often energetically more favorable. researchgate.net

In the context of HIV protease inhibitors, the bis-THF moiety has been shown to be a highly effective P2 ligand. nih.gov However, researchers have also explored replacing the bis-THF ligand with a larger, fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring system. The rationale is that the larger ring system could more effectively fill the hydrophobic binding pocket of the enzyme and enhance van der Waals interactions. nih.gov This highlights the subtle yet crucial role that the size and conformation of the cyclic ether can play in molecular recognition and biological function.

| Feature | Tetrahydrofuran Derivatives | Tetrahydropyran Derivatives |

| Ring Size | 5-membered | 6-membered |

| Conformation | More planar, envelope and twist conformations | More flexible, chair and boat conformations |

| Energetics | Often energetically favored in formation researchgate.net | Can be synthetically accessed through various methods |

| Biological Role Example | Key P2 ligand in some HIV protease inhibitors nih.gov | Explored as larger alternatives to THF in drug design nih.gov |

Analogues with Modified Heteroatoms or Ring Sizes

Replacing the oxygen atom in the tetrahydrofuran ring with another heteroatom, such as sulfur to form a tetrahydrothiopyran (B43164), can lead to significant changes in the molecule's properties. The sulfur atom is larger and less electronegative than oxygen, which alters the ring's geometry, polarity, and hydrogen bonding capacity. These changes can, in turn, affect the molecule's solubility, metabolic stability, and biological activity.

Similarly, altering the ring size to a smaller four-membered oxetane (B1205548) or a larger seven-membered oxepane (B1206615) ring introduces significant conformational and steric changes. Oxetanes, for example, have a higher ring strain than tetrahydrofurans (25.5 kcal/mol vs 5.6 kcal/mol), which can influence their reactivity and their ability to act as hydrogen bond acceptors. beilstein-journals.org These modifications allow for a systematic exploration of the chemical space around this compound to identify analogues with improved or novel properties for various applications.

| Analogue Type | Key Structural Difference | Potential Impact on Properties |

| Tetrahydrothiopyran | Oxygen replaced by Sulfur | Altered ring geometry, polarity, and hydrogen bonding capacity |

| Oxetane | 5-membered ring replaced by 4-membered ring | Increased ring strain, altered reactivity, and hydrogen bond accepting ability beilstein-journals.org |

| Oxepane | 5-membered ring replaced by 7-membered ring | Increased flexibility and different conformational preferences |

Strategies for Enhancing Molecular Properties through Derivatization

The molecular structure of this compound, characterized by a terminal hydroxyl group and a tetrahydrofuran (THF) ring connected via an ether linkage, presents multiple avenues for chemical modification. Derivatization, the process of chemically modifying a compound to alter its properties, is a key strategy employed to enhance its utility. These modifications are targeted to influence the compound's physicochemical characteristics, such as solubility, lipophilicity, and reactivity, which in turn can modulate its biological activity and optimize its performance in specific chemical applications.

The introduction of the tetrahydrofuranyl moiety into molecular structures is a recognized strategy for altering biological activity. Research on analogous compounds, such as cytokinin derivatives, demonstrates that the presence of a tetrahydrofuran group can significantly influence how a molecule interacts with biological targets. nih.gov

For instance, studies on 6-benzylamino-9-tetrahydrofuran-2-ylpurine derivatives have shown that this structural modification impacts their affinity for cytokinin receptors and their susceptibility to enzymatic degradation. nih.gov In one study, 6-(3-hydroxybenzylamino)-9-tetrahydrofuran-2-ylpurine was perceived less effectively by cytokinin receptors CRE1/AHK4 and AHK3 compared to its parent compound, meta-topolin. nih.gov This suggests that the addition of the tetrahydrofuran group, similar to the one in this compound, can modulate receptor binding, a critical factor in a compound's biological effect.

Furthermore, derivatization can affect the metabolic stability of a compound. The substitution of a tetrahydropyran-2-yl (a similar cyclic ether) at the N(9) position of purine (B94841) derivatives was found to decrease the rate of degradation by the enzyme cytokinin oxidase/dehydrogenase. nih.gov This enhancement of metabolic resistance is a crucial goal in pharmaceutical development. While direct studies on this compound are limited, these findings on analogous structures provide a strong rationale for its use as a scaffold in developing new biologically active agents with tailored properties.

Another strategy involves altering the core structure, such as replacing the oxygen atom in the THF ring with sulfur to create a tetrahydrothiopyran analogue. This modification in a similar structure, 4-(Thian-2-yl)butan-1-ol, increases molecular weight and lipophilicity (LogP), while reducing hydrogen-bonding capacity. Such changes are known to influence a molecule's solubility and its ability to cross biological membranes, thereby altering its bioavailability and biological activity profile.

Table 1: Comparison of Parent Compound vs. Derivatized Analogues

| Compound/Analogue | Modification | Observed/Potential Impact on Biological Profile | Reference |

| 6-(3-hydroxybenzylamino)purine (meta-topolin) | Parent Compound | High affinity for cytokinin receptors. | nih.gov |

| 6-(3-hydroxybenzylamino)-9-tetrahydrofuran-2-ylpurine | Addition of a tetrahydrofuran-2-yl group | Reduced perception by cytokinin receptors CRE1/AHK4 and AHK3. | nih.gov |

| This compound | Parent Compound | Serves as a versatile intermediate. | |

| 4-(Thian-2-yl)butan-1-ol | Replacement of THF oxygen with sulfur | Increased lipophilicity and reduced hydrogen-bonding; potential influence on solubility and biological activity. |

As a versatile chemical intermediate, this compound can be derivatized to create a range of molecules for specific applications in organic synthesis. The reactivity of its terminal hydroxyl group allows for a variety of chemical transformations.

Key Derivatization Reactions:

Oxidation: The primary alcohol group can be oxidized using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This reaction converts the hydroxyl group into a carbonyl group, yielding the aldehyde 4-((Tetrahydrofuran-2-yl)oxy)butanal . This aldehyde can then serve as a crucial building block in further synthetic steps, such as aldol (B89426) condensations or reductive aminations, to construct more complex molecular architectures.

Substitution: The hydroxyl group is a good leaving group after protonation and can be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen (chloro or bromo, respectively). These halogenated derivatives are highly useful intermediates for introducing the 4-((tetrahydrofuran-2-yl)oxy)butyl moiety into other molecules via reactions like Grignard reagent formation or Williamson ether synthesis.

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) leads to the formation of esters. This derivatization can be used to introduce protecting groups or to synthesize molecules with specific properties, such as fragrances or plasticizers.

These derivatization strategies significantly broaden the utility of this compound, transforming it from a simple alcohol into a customizable synthetic intermediate.

Table 2: Products of Derivatization for Chemical Applications

| Reaction Type | Reagent Example | Product | Potential Application of Product | Reference |

| Oxidation | Potassium permanganate (KMnO₄) | 4-((Tetrahydrofuran-2-yl)oxy)butanal | Intermediate for creating more complex molecules via aldol condensation, etc. | |

| Substitution | Thionyl chloride (SOCl₂) | 4-((Tetrahydrofuran-2-yl)oxy)butyl chloride | Intermediate for nucleophilic substitution and organometallic reactions. | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 4-((Tetrahydrofuran-2-yl)oxy)butane | Can be used as a specialty solvent or non-polar intermediate. |

Applications of 4 Tetrahydrofuran 2 Yl Oxy Butan 1 Ol in Specialized Research Domains

Applications in Organic Synthesis as a Versatile Building Block

In the field of organic synthesis, 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is recognized for its utility as a versatile building block. Its bifunctional nature, possessing both a hydroxyl group and an ether linkage, allows it to participate in a variety of chemical reactions.

Synthesis of Complex Organic Molecules and Polymers

The structure of this compound makes it a useful starting point for constructing more complex molecular architectures. The primary hydroxyl group can be readily oxidized to form the corresponding aldehyde, 4-((Tetrahydrofuran-2-yl)oxy)butanal, or substituted with other functional groups like halides or amines through nucleophilic substitution reactions. royalsocietypublishing.org It has been shown to react with amines to form amides, demonstrating its utility in creating new carbon-nitrogen bonds. biosynth.com While it is a versatile intermediate, it is also frequently identified as a by-product in the industrial production of 1,4-butanediol (B3395766), particularly from processes involving the hydrogenolysis of dialkyl maleates. google.com

Intermediate in Fine Chemical Production

This compound is categorized as an intermediate for fine chemicals. science.gov Its primary role in this context is linked to the manufacturing of high-purity 1,4-butanediol and tetrahydrofuran (B95107) (THF). In THF production, 1,4-butanediol containing 2-(4-hydroxybutoxy)-tetrahydrofuran is used as a feedstock for dehydration cyclization reactions. google.com The presence of this compound can be problematic, as its boiling point is very close to that of 1,4-butanediol, making separation by standard distillation difficult. google.com Consequently, processes have been developed to hydrogenate crude 1,4-butanediol to convert 2-(4-hydroxybutoxy)-tetrahydrofuran into more easily separable compounds like THF and butanol. google.com

Role in Controlled Polymerization Processes

The terminal hydroxyl group on the butanol chain of this compound gives it the potential to act as an initiator in controlled polymerization processes. Molecules with hydroxyl groups are commonly used to initiate cationic ring-opening polymerization, a method for producing polymers with well-defined structures and molecular weights. For instance, diols such as butane-1,4-diol are used as initiators for the polymerization of monomers like 2-(2,2,3,3,3-pentafluoropropoxymethyl) oxirane to synthesize specialized polyethers. mdpi.com Similarly, hydroxyl-terminated polymers can serve as macromolecular initiators for subsequent polymerization steps to create block copolymers. nih.gov The structure of this compound is therefore well-suited for initiating the polymerization of cyclic monomers like epoxides and lactones, offering a pathway to novel polymers and block copolymers.

Role in Pharmaceutical Development and Medicinal Chemistry Research

The structural features of this compound make it a relevant molecule in the context of medicinal chemistry and the development of new pharmaceutical agents.

Intermediate in Pharmaceutical Compound Synthesis

The compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. royalsocietypublishing.org Its structure combines a hydrophilic hydroxyl group with the moderately lipophilic tetrahydrofuran ring, a balance that is often sought in the design of drug molecules. royalsocietypublishing.org The butoxy linker provides a flexible four-carbon chain that can be used to connect different pharmacophores, while the THF moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Pharmacokinetic Profiling and Blood-Brain Barrier Permeation Studies

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to its potential utility in specialized research, particularly in neuropharmacology. For this compound, a comprehensive experimental pharmacokinetic profile is not extensively documented in publicly available literature. However, its structural characteristics—a combination of a lipophilic tetrahydrofuran (THF) ring and a more hydrophilic butan-1-ol chain connected by an ether linkage—provide a basis for theoretical assessment.

The balance between hydrophilicity, conferred by the terminal hydroxyl group, and lipophilicity, provided by the THF moiety and the butyl chain, is a critical determinant of its ability to cross biological membranes, including the gastrointestinal tract lining for absorption and the blood-brain barrier (BBB) for central nervous system access. The blood-brain barrier is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. berkeley.edu The ability of a molecule to permeate the BBB is crucial for the development of neuropharmaceuticals. berkeley.edu

While direct studies on this compound are lacking, research on related small molecules provides some context. For instance, butanol has been studied as a marker for cerebral blood flow, indicating its capacity to enter the brain. taylorandfrancis.com The permeability of novel compounds can be evaluated using in vitro models like the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB), which assesses a compound's ability to diffuse across a lipid membrane simulating the BBB. nih.gov Such assays would be necessary to experimentally determine the BBB permeation potential of this compound. Without such empirical data, its pharmacokinetic behavior and BBB permeability remain speculative.

Applications in Drug Delivery Systems

The unique bifunctional nature of this compound, possessing both an ether and a primary alcohol functional group, suggests its potential as a component in the design of drug delivery systems. Its structure could allow it to act as a versatile linker molecule or a monomer for the synthesis of biodegradable polymers. The hydroxyl group offers a reactive site for conjugation to drugs, targeting ligands, or other polymer chains, while the ether linkage and the THF ring can influence the solubility, stability, and release characteristics of a potential drug carrier.

Despite these theoretical possibilities, a review of the current scientific literature reveals no specific, documented applications of this compound in the development or construction of drug delivery systems. This area remains a field for potential future exploration, where the compound could be investigated for creating novel polymers, hydrogels, or micelles for controlled drug release.

Utilization in Biochemical and Biological Studies

Enzyme Interaction and Metabolic Pathway Exploration

The metabolic fate of this compound is presumed to be influenced by enzymes that act on its constituent moieties: the tetrahydrofuran ring and the butanol chain. The tetrahydrofuran (THF) component is known to undergo oxidative metabolism. Studies have shown that the biotransformation of THF is initiated by cytochrome P450 monooxygenases. berkeley.eduresearchgate.net This enzymatic oxidation is the primary metabolic pathway, leading to the formation of several intermediate metabolites that are ultimately converted to carbon dioxide. researchgate.net It is plausible that the THF ring of this compound is a target for similar enzymatic action.

Furthermore, investigations into the environmental fate of THF have revealed its interactions with various enzymes. In activated sludge, THF can significantly affect the activity of several key enzymes, including dehydrogenase, phosphatase, urease, and catalase. nih.govresearchgate.net This indicates that the THF structure can interact with the active sites of these enzymes, leading to modulation of their function. The butan-1-ol portion of the molecule would likely be a substrate for alcohol dehydrogenases, a common metabolic pathway for primary alcohols.

Substrate and Inhibitor Roles in Enzymatic Reactions

The tetrahydrofuran moiety is not only a substrate for metabolic enzymes but also a key structural motif in the design of potent enzyme inhibitors. The significance of the THF ring is particularly highlighted in the development of inhibitors for HIV protease. nih.gov In this context, the THF ring acts as a P2 ligand that forms crucial hydrogen-bonding interactions within the enzyme's active site, contributing significantly to the inhibitor's binding affinity and potency. nih.gov For example, replacing the oxygen in a THF-based inhibitor with a methylene (B1212753) group results in a drastic loss of antiviral activity, underscoring the importance of the ether oxygen for hydrogen bonding. nih.gov

Beyond its role in sophisticated drug design, THF itself has been shown to act as an inhibitor of various enzymes. Studies on activated sludge have demonstrated that THF can completely inhibit dehydrogenase activity and strongly affect the activities of phosphatase, urease, and catalase, with inhibition increasing with higher concentrations of THF. nih.govresearchgate.net This suggests that this compound could potentially exhibit inhibitory effects on these or similar enzymes, a hypothesis that requires direct experimental validation.

| Enzyme | Observed Effect of Tetrahydrofuran (THF) | Reference |

|---|---|---|

| Dehydrogenase | Complete inhibition | nih.gov |

| Phosphatase | Inhibition (activity declined with increasing THF concentration) | nih.gov |

| Urease | Inhibition (activity declined with increasing THF concentration) | nih.gov |

| Catalase | Inhibition (activity declined with increasing THF concentration) | nih.gov |

| HIV Protease | THF moiety acts as a highly potent P2 ligand in inhibitors | nih.gov |

Antimicrobial Activity Investigations of Derivatives

While the antimicrobial properties of this compound itself are not reported, the furan (B31954) and tetrahydrofuran scaffolds are present in numerous compounds exhibiting significant antimicrobial activity. nih.gov Research into derivatives of these core structures has yielded promising results against a range of pathogens.

Investigations have shown that the biological activity of furan derivatives is strongly influenced by the presence of the furan and other aromatic rings. nih.gov The antimicrobial action of these compounds can occur through selective inhibition of microbial growth and the modification of microbial enzymes. nih.gov For example, furanolides, a class of natural products containing a furanone core, have demonstrated promising antibacterial activity against important Gram-positive pathogens like Staphylococcus aureus. acs.org The structure-activity relationship studies of these derivatives indicate that modifications to different parts of the molecule can fine-tune their activity and spectrum. acs.org Similarly, other research has identified tetrahydrofuran derivatives substituted with quinoline (B57606) moieties that show excellent antibacterial activity. researchgate.net These findings underscore the potential of using this compound as a starting material for the synthesis of new derivatives with potential antimicrobial applications.

| Derivative Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Furanolides (Furanone derivatives) | Gram-positive bacteria (e.g., S. aureus, E. faecium, S. pneumoniae) | Certain derivatives showed broad-spectrum activity against Gram-positive pathogens, with MIC values as low as 8 µg/mL. | acs.org |

| Quinoline-substituted Tetrahydrofurans | Bacteria (unspecified) | Derivatives with di-fluorine substitutions on the quinoline scaffold showed excellent antibacterial activity. | researchgate.net |

| Natural Furan Derivatives | Gram-positive and Gram-negative bacteria | Antimicrobial effects are exerted through selective growth inhibition and modification of enzymes. | nih.gov |

| 5-Nitrofuran Derivatives | Gram-positive and Gram-negative bacteria | Showed inhibitory effects on both standard bacterial strains and clinical isolates. | researchgate.net |

Biological Activity Assessment of Related Structures

The structural framework of this compound, featuring a cyclic ether linked to an alkyl chain, is shared by various molecules with diverse biological activities. Exploring these related structures provides insight into the potential therapeutic areas where derivatives of this compound might be relevant.

For instance, compounds containing a tetrahydropyran (B127337) ring (a six-membered cyclic ether analogous to the five-membered THF ring) have been developed as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor, also known as ALK5. documentsdelivered.comnih.gov Inhibition of this receptor is a potential therapeutic strategy for fibrotic diseases and cancer. documentsdelivered.comnih.gov This highlights how cyclic ether moieties can be key components of pharmacologically active molecules targeting specific signaling pathways.

In a different domain, other ether-linked compounds, specifically 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates, have been synthesized and shown to possess high herbicidal activity against monocotyledonous plants. mdpi.com This demonstrates that the ether linkage and associated aromatic systems can be tailored to interact with biological targets in plants. The broad spectrum of activities, from anticancer and antifibrotic to antimicrobial and herbicidal, found in these related structures illustrates the versatility of the chemical scaffolds related to this compound.

Emerging and Niche Applications in Scientific Research

The distinct chemical properties of this compound, stemming from its ether and alcohol functional groups, make it a valuable intermediate in several areas of scientific research.

In the realm of materials science, this compound serves as a building block for the synthesis of specialty polymers. Its difunctional nature, possessing two hydroxyl groups, allows it to act as a diol monomer in polymerization reactions. This is particularly relevant in the production of polyesters and polyurethanes with tailored properties.

The incorporation of the tetrahydrofuran moiety into the polymer backbone can influence the final material's characteristics, such as flexibility, thermal stability, and solvent resistance. For instance, in the synthesis of polyesters through condensation with dicarboxylic acids, the ether linkage in the diol can impart a degree of flexibility to the resulting polymer chain. Similarly, in the formation of polyurethanes by reaction with diisocyanates, the structure of the diol component is crucial in determining the properties of the final elastomer or coating. While specific research on polymers derived exclusively from this compound is not extensively documented in publicly available literature, its potential as a monomer for creating biodegradable polyesters is an area of interest, given the general trend towards sustainable materials.

Below is a table illustrating the potential impact of incorporating this compound into polymer chains compared to a standard diol like 1,4-butanediol.

| Property | Polymer with 1,4-Butanediol | Potential Impact of this compound |

| Flexibility | Standard | Potentially Increased |

| Polarity | Lower | Potentially Higher |

| Biodegradability | Varies | Potentially Enhanced |

| Thermal Stability | Standard | May be altered |

The use of specialized solvents in organic synthesis can significantly influence the outcome of a reaction, affecting both the yield and the stereoselectivity. Ethereal solvents, such as tetrahydrofuran (THF), are widely used for their ability to solvate cations and for their relative inertness. While this compound is not a commonly used solvent, its structural similarity to THF, combined with the presence of a hydroxyl group, suggests it could have interesting properties as a reaction medium or co-solvent in specific applications.

The hydroxyl group can participate in hydrogen bonding, which could influence the transition state of a reaction, potentially leading to enhanced stereoselectivity in asymmetric synthesis. For example, in aldol (B89426) reactions or stereoselective reductions, the solvent can play a crucial role in coordinating to reagents and influencing the facial selectivity of the attack on a prochiral center. However, there is a lack of specific research in the scientific literature detailing the use of this compound as a solvent and its effects on reaction outcomes. The table below hypothesizes potential solvent effects based on its structure, in comparison to a standard ethereal solvent.

| Reaction Type | Standard Ethereal Solvent (e.g., THF) | Potential Effect of this compound as a Solvent |

| Grignard Reaction | Effective | Potential for altered reactivity due to the hydroxyl group |

| Asymmetric Reduction | Aprotic | Potential for enhanced stereoselectivity through hydrogen bonding |

| Aldol Condensation | Aprotic | Potential to influence enolate geometry and transition state |

This table presents hypothetical scenarios as there is no available research data on the use of this compound as a solvent in these reactions.

The flavor and fragrance industry is constantly searching for new molecules with unique sensory properties. Compounds containing cyclic ether moieties, such as furans and their saturated derivatives (tetrahydrofurans), are known to contribute to a wide range of aromas. For instance, various furan derivatives are important components of the aroma of roasted coffee.

While direct research on the olfactory properties of this compound or its simple derivatives is not prominent in the literature, its structure presents possibilities for the synthesis of novel aroma compounds. The hydroxyl group can be esterified with various carboxylic acids to produce a library of esters. The sensory properties of these esters would be influenced by the nature of the carboxylic acid and the presence of the tetrahydrofuran ring. Enzymatic esterification using lipases is a common method in the flavor industry to produce "natural" flavor esters. The biocatalytic transformation of this compound could potentially yield esters with interesting fruity or floral notes.

The table below outlines potential aroma profiles of esters that could be synthesized from this compound, based on the known sensory characteristics of similar esters.

| Ester Derivative of this compound | Potential Aroma Profile |

| Acetate (B1210297) Ester | Fruity, sweet |

| Butyrate Ester | Fruity, pineapple-like |

| Isovalerate Ester | Fruity, apple-like |

The aroma profiles are predictive and based on the general characteristics of the corresponding short-chain fatty acid esters.

Advanced Analytical and Spectroscopic Characterization in the Context of 4 Tetrahydrofuran 2 Yl Oxy Butan 1 Ol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural verification of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the protons on the butanol chain and the tetrahydrofuran (B95107) ring. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms. Protons closer to the ether and alcohol functionalities are expected to resonate further downfield. Spin-spin coupling between adjacent, non-equivalent protons results in characteristic splitting patterns, which can be predicted using the n+1 rule. For instance, the triplet signal for the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) arises from coupling with the neighboring two protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to oxygen (C-O) in both the alcohol and ether groups are expected to have the largest chemical shifts due to the deshielding effect of the oxygen atom. nih.gov Machine learning and DFT-based methods can provide highly accurate predictions of these chemical shifts. d-nb.infomdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| HO-CH₂-CH₂-CH₂-CH₂-O- | ~3.60 | Triplet (t) | ~62.5 |

| HO-CH₂-CH₂-CH₂-CH₂-O- | ~1.60 | Multiplet (m) | ~30.0 |

| HO-CH₂-CH₂-CH₂-CH₂-O- | ~1.55 | Multiplet (m) | ~26.5 |

| HO-CH₂-CH₂-CH₂-CH₂-O- | ~3.45 (diastereotopic) | Multiplet (m) | ~67.0 |

| -O-CH(O)-CH₂-CH₂-CH₂- | ~5.10 | Multiplet (m) | ~104.0 |

| -O-CH(O)-CH₂-CH₂-CH₂- | ~3.80 (diastereotopic) | Multiplet (m) | ~68.0 |

| -O-CH(O)-CH₂-CH₂-CH₂- | ~1.90 | Multiplet (m) | ~25.5 |

| -O-CH(O)-CH₂-CH₂-CH₂- | ~1.85 | Multiplet (m) | ~32.0 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary depending on solvent and experimental conditions. pitt.eduillinois.edupitt.edunmrs.ioepfl.chresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and gain structural insights through analysis of fragmentation patterns. For this compound, the molecular weight is 160.21 g/mol . nih.gov Electron Ionization (EI-MS) typically leads to the formation of a molecular ion (M⁺•) at m/z 160, which then undergoes fragmentation.

Common fragmentation pathways for this molecule include:

Alpha-cleavage: The bond adjacent to the oxygen atoms can break. For the primary alcohol, this can lead to the loss of a CH₂OH radical and the formation of a prominent ion. whitman.edu

Ether Bond Cleavage: The C-O bond of the ether linkage can cleave, often initiated by the radical on the oxygen. This can result in ions corresponding to the butoxy group or the tetrahydrofuranyl group.

Loss of Water: Alcohols readily lose a water molecule (18 Da) from the molecular ion, leading to a peak at m/z 142 (M-18).

Ring Opening/Cleavage: The tetrahydrofuran ring can undergo cleavage, a common pathway for cyclic ethers. uga.edunih.govresearchgate.net This can lead to a variety of smaller fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 160 | [C₈H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 142 | [C₈H₁₄O₂]⁺• | Loss of H₂O |

| 85 | [C₅H₉O]⁺ | Cleavage of butoxy side chain |

| 71 | [C₄H₇O]⁺ | Fragment from THF ring cleavage |

| 57 | [C₄H₉]⁺ | Butyl cation from ether cleavage |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at the alcohol |

Note: The relative abundance of these fragments provides a characteristic "fingerprint" for the molecule. slideshare.net

Infrared (IR) Spectroscopy for Functional Group Identification